molecular formula C8H18ClN B13573685 N,1,3,3-tetramethylcyclobutan-1-aminehydrochloride

N,1,3,3-tetramethylcyclobutan-1-aminehydrochloride

Cat. No.: B13573685
M. Wt: 163.69 g/mol
InChI Key: XXNPMCISXAHVQF-UHFFFAOYSA-N
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Description

N,1,3,3-tetramethylcyclobutan-1-aminehydrochloride: is a chemical compound with the molecular formula C8H18ClN and a molecular weight of 163.6882 g/mol . This compound is known for its unique structure, which includes a cyclobutane ring substituted with methyl groups and an amine group, making it a versatile compound in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,1,3,3-tetramethylcyclobutan-1-aminehydrochloride typically involves the reaction of cyclobutanone with methylamine and formaldehyde under acidic conditions. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired amine compound. The hydrochloride salt is then formed by treating the amine with hydrochloric acid .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity, with careful control of temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions: N,1,3,3-tetramethylcyclobutan-1-aminehydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N,1,3,3-tetramethylcyclobutan-1-aminehydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules and pharmaceuticals.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions due to its unique structure.

    Medicine: Investigated for its potential therapeutic effects, including its role as a precursor in the synthesis of drugs targeting neurological disorders.

    Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of N,1,3,3-tetramethylcyclobutan-1-aminehydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular signaling pathways, affecting various physiological processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Uniqueness: N,1,3,3-tetramethylcyclobutan-1-aminehydrochloride is unique due to its specific substitution pattern on the cyclobutane ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in specialized applications where other similar compounds may not be as effective .

Properties

Molecular Formula

C8H18ClN

Molecular Weight

163.69 g/mol

IUPAC Name

N,1,3,3-tetramethylcyclobutan-1-amine;hydrochloride

InChI

InChI=1S/C8H17N.ClH/c1-7(2)5-8(3,6-7)9-4;/h9H,5-6H2,1-4H3;1H

InChI Key

XXNPMCISXAHVQF-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(C1)(C)NC)C.Cl

Origin of Product

United States

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